Cas no 2229321-02-0 (1,1,1-trifluoro-4,4-dimethoxybutan-2-amine)

1,1,1-trifluoro-4,4-dimethoxybutan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1,1,1-trifluoro-4,4-dimethoxybutan-2-amine
- EN300-1738237
- 2229321-02-0
-
- Inchi: 1S/C6H12F3NO2/c1-11-5(12-2)3-4(10)6(7,8)9/h4-5H,3,10H2,1-2H3
- InChI Key: DECZWRNWXPMWQO-UHFFFAOYSA-N
- SMILES: FC(C(CC(OC)OC)N)(F)F
Computed Properties
- Exact Mass: 187.08201311g/mol
- Monoisotopic Mass: 187.08201311g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 44.5Ų
1,1,1-trifluoro-4,4-dimethoxybutan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1738237-2.5g |
1,1,1-trifluoro-4,4-dimethoxybutan-2-amine |
2229321-02-0 | 2.5g |
$2408.0 | 2023-09-20 | ||
Enamine | EN300-1738237-0.25g |
1,1,1-trifluoro-4,4-dimethoxybutan-2-amine |
2229321-02-0 | 0.25g |
$1131.0 | 2023-09-20 | ||
Enamine | EN300-1738237-1.0g |
1,1,1-trifluoro-4,4-dimethoxybutan-2-amine |
2229321-02-0 | 1g |
$1229.0 | 2023-06-04 | ||
Enamine | EN300-1738237-10g |
1,1,1-trifluoro-4,4-dimethoxybutan-2-amine |
2229321-02-0 | 10g |
$5283.0 | 2023-09-20 | ||
Enamine | EN300-1738237-5g |
1,1,1-trifluoro-4,4-dimethoxybutan-2-amine |
2229321-02-0 | 5g |
$3562.0 | 2023-09-20 | ||
Enamine | EN300-1738237-0.1g |
1,1,1-trifluoro-4,4-dimethoxybutan-2-amine |
2229321-02-0 | 0.1g |
$1081.0 | 2023-09-20 | ||
Enamine | EN300-1738237-0.5g |
1,1,1-trifluoro-4,4-dimethoxybutan-2-amine |
2229321-02-0 | 0.5g |
$1180.0 | 2023-09-20 | ||
Enamine | EN300-1738237-10.0g |
1,1,1-trifluoro-4,4-dimethoxybutan-2-amine |
2229321-02-0 | 10g |
$5283.0 | 2023-06-04 | ||
Enamine | EN300-1738237-0.05g |
1,1,1-trifluoro-4,4-dimethoxybutan-2-amine |
2229321-02-0 | 0.05g |
$1032.0 | 2023-09-20 | ||
Enamine | EN300-1738237-5.0g |
1,1,1-trifluoro-4,4-dimethoxybutan-2-amine |
2229321-02-0 | 5g |
$3562.0 | 2023-06-04 |
1,1,1-trifluoro-4,4-dimethoxybutan-2-amine Related Literature
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1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
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Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
Additional information on 1,1,1-trifluoro-4,4-dimethoxybutan-2-amine
Introduction to 1,1,1-Trifluoro-4,4-dimethoxybutan-2-amine (CAS No. 2229321-02-0)
1,1,1-Trifluoro-4,4-dimethoxybutan-2-amine (CAS No. 2229321-02-0) is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its trifluoromethyl and dimethoxy groups, which confer specific chemical properties and reactivity profiles that are of interest to researchers.
The molecular formula of 1,1,1-trifluoro-4,4-dimethoxybutan-2-amine is C8H15F3N2O2, and its molecular weight is approximately 206.19 g/mol. The presence of the trifluoromethyl group (CF3) imparts significant lipophilicity and metabolic stability to the molecule, which are crucial factors in drug design and development. The dimethoxy groups (OCH3) contribute to the molecule's solubility and reactivity, making it a versatile building block for the synthesis of more complex compounds.
In the context of medicinal chemistry, 1,1,1-trifluoro-4,4-dimethoxybutan-2-amine has been explored for its potential as a precursor in the synthesis of novel drugs. Recent studies have highlighted its utility in the development of compounds targeting specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported the use of this compound as a key intermediate in the synthesis of a new class of antiviral agents effective against influenza viruses. The trifluoromethyl group was found to enhance the antiviral activity by improving cellular uptake and reducing metabolic degradation.
Beyond antiviral applications, 1,1,1-trifluoro-4,4-dimethoxybutan-2-amine has also shown promise in the development of anticancer drugs. A research team from the University of California published findings in Cancer Research demonstrating that derivatives of this compound exhibited selective cytotoxicity against several cancer cell lines. The dimethoxy groups were found to play a crucial role in modulating the compound's interaction with specific cellular targets, thereby enhancing its therapeutic efficacy while minimizing side effects.
In addition to its pharmaceutical applications, 1,1,1-trifluoro-4,4-dimethoxybutan-2-amine has been investigated for its potential use in materials science. Researchers at the Massachusetts Institute of Technology have explored its use as a functional monomer in the synthesis of advanced polymers with unique mechanical and thermal properties. The trifluoromethyl group contributes to enhanced thermal stability and chemical resistance, making these polymers suitable for high-performance applications such as aerospace and electronics.
The synthesis of 1,1,1-trifluoro-4,4-dimethoxybutan-2-amine typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions and reductive amination steps. A recent paper in Organic Letters described an efficient one-pot synthesis method that significantly reduced reaction time and improved overall yield compared to traditional methods.
The safety profile of 1,1,1-trifluoro-4,4-dimethoxybutan-2-amine is an important consideration for both research and industrial applications. While it is not classified as a hazardous material or controlled substance, proper handling and storage protocols should be followed to ensure safety. Studies have shown that this compound exhibits low toxicity when used under controlled laboratory conditions. However, as with any chemical compound, appropriate personal protective equipment (PPE) should be used during handling.
In conclusion, 1,1,1-trifluoro-4,4-dimethoxybutan-2-amine (CAS No. 2229321-02-0) is a versatile compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique chemical structure and properties make it an attractive candidate for further investigation and development into novel therapeutic agents and advanced materials. Ongoing research continues to uncover new possibilities for this intriguing compound.
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